molecular formula C4H7NO3 B13812950 2-hydroxyiminobutanoic Acid CAS No. 609-30-3

2-hydroxyiminobutanoic Acid

Cat. No.: B13812950
CAS No.: 609-30-3
M. Wt: 117.10 g/mol
InChI Key: ALSXSMFPNNAYPI-UHFFFAOYSA-N
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Description

2-Hydroxyiminobutanoic Acid is an organic compound with the molecular formula C4H7NO3 It is a derivative of butanoic acid, where a hydroxyl group and an oxime group are attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyiminobutanoic Acid typically involves the reaction of butanoic acid derivatives with hydroxylamine under controlled conditions. One common method is the reaction of 2-oxobutanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product to ensure high purity and yield. Advanced techniques such as crystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyiminobutanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The hydroxyl and oxime groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include 2-oxobutanoic acid or butanoic acid derivatives.

    Reduction: The major product is 2-amino-2-hydroxybutanoic acid.

    Substitution: Various substituted butanoic acid derivatives can be formed depending on the reagents used.

Scientific Research Applications

2-Hydroxyiminobutanoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme mechanisms and metabolic pathways.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxyiminobutanoic Acid involves its interaction with various molecular targets. The hydroxyl and oxime groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and metabolic pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybutanoic Acid: Similar in structure but lacks the oxime group.

    2-Oxobutanoic Acid: Contains a ketone group instead of the oxime group.

    2-Amino-2-hydroxybutanoic Acid: Formed by the reduction of 2-Hydroxyiminobutanoic Acid.

Uniqueness

This compound is unique due to the presence of both hydroxyl and oxime groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.

Properties

CAS No.

609-30-3

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

2-hydroxyiminobutanoic acid

InChI

InChI=1S/C4H7NO3/c1-2-3(5-8)4(6)7/h8H,2H2,1H3,(H,6,7)

InChI Key

ALSXSMFPNNAYPI-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C(=O)O

Origin of Product

United States

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